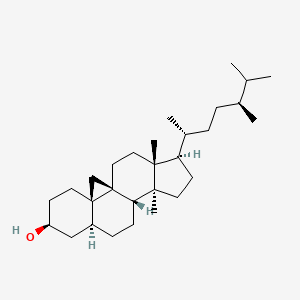![molecular formula C15H14N2O3 B1253244 2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one](/img/structure/B1253244.png)
2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antidiabetic Applications
- Synthesis of Tryptoline-3-Carboxylic Acid Derivatives: Compounds related to 2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one have been synthesized and shown to possess potent antidiabetic activity. These include derivatives such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which exhibited significant in vivo antidiabetic effects in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
Antitumor Activity
- Development of Antineoplastic Agents: Research has focused on the synthesis of various derivatives of this compound class, demonstrating promising antitumor activity. Particularly, the 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have been identified as a new class of antineoplastic agents, effective against leukemic and solid tumor cells both in vitro and in vivo (Nguyen et al., 1990).
Analytical Chemistry and Toxicology
- Analysis of Carbolines in Cigarette Smoke: Derivatives of 2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one, such as harman and norharman, have been analyzed in cigarette smoke. These substances, classified as heterocyclic aromatic amines, have been identified as biologically active agents in mainstream cigarette smoke (Smith et al., 2004).
Material Science and Chemistry
- Use in Mass Spectrometry: Beta-carboline alkaloids, closely related to the query compound, have been used as effective matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. These matrices have been proven useful for analyzing high molecular mass proteins, cyclic, and acyclic oligosaccharides in both positive and negative ion modes (Nonami et al., 1998).
Synthetic Chemistry
- Synthesis of Indole Derivatives: Several methods have been developed for the synthesis of pyrido[3,4-b]indole derivatives, showcasing the versatility of compounds within this class for various chemical syntheses. These methods include reactions to produce 1-arylamino-3-ethoxycarbonyl-9-methylpyrido[3,4-b]indoles and similar compounds (Molina & Fresneda, 1988).
properties
Product Name |
2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3 |
InChI Key |
QATLRHOKLQIJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
synonyms |
oxopropaline D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

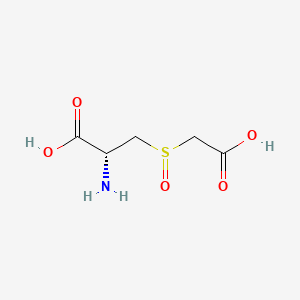

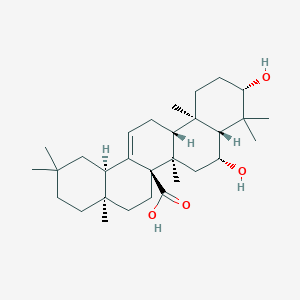

![[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone](/img/structure/B1253173.png)
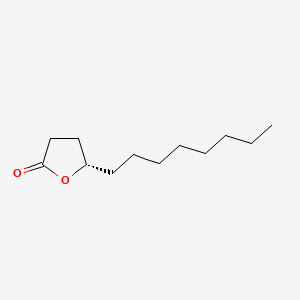
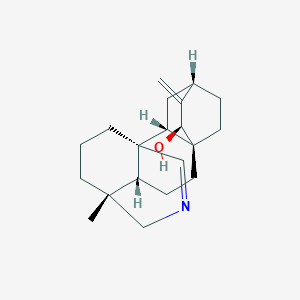
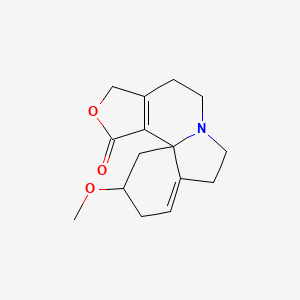
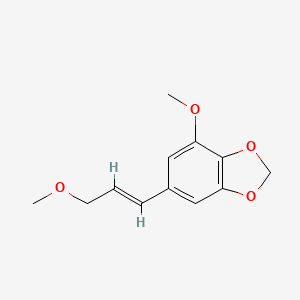
![(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1253179.png)
